Tropanyl trans-cinnamate is an organic compound derived from the esterification of tropane and trans-cinnamic acid. It is notable for its potential applications in various fields, including pharmaceuticals and agriculture. This compound exhibits interesting biological activities, making it a subject of research in medicinal chemistry and biochemistry.
Tropanyl trans-cinnamate can be synthesized from readily available starting materials, such as tropane derivatives and trans-cinnamic acid, which is a naturally occurring compound found in various plants. Trans-cinnamic acid itself serves as a precursor in the biosynthesis of numerous aromatic compounds.
Tropanyl trans-cinnamate belongs to the class of esters, specifically aromatic esters, and is categorized under secondary metabolites due to its origin from plant-derived compounds. Its molecular structure includes a tropane ring fused with a trans-cinnamate moiety.
The synthesis of tropanyl trans-cinnamate typically involves the following methods:
The molecular formula for tropanyl trans-cinnamate is C₁₁H₁₃NO₂. The structure features:
Tropanyl trans-cinnamate can undergo several chemical reactions, including:
The mechanism by which tropanyl trans-cinnamate exerts its biological effects is not fully elucidated but may involve:
Research indicates that derivatives of trans-cinnamate exhibit various bioactivities, including antimicrobial and anti-inflammatory properties, which may extend to tropanyl trans-cinnamate.
Tropanyl trans-cinnamate has potential applications in:
Comparative genomics of HS (hyoscyamine-scopolamine)-producing and non-producing species (e.g., Lycium chinense) confirms that the core tropane alkaloid (TA) pathway – including enzymes for tropine synthesis and cinnamate esterification – is genetically conserved but functionally inactivated in non-producers due to pseudogenization or regulatory mutations [3]. For instance, littorine synthase (LS), which catalyzes the condensation of tropine and phenyllactate, shares high sequence homology across producing species but is disrupted in non-producers.
Table 1: Phylogenetic Distribution of Tropane Alkaloid-Cinnamate Conjugates in Solanaceae
Tribe | Genera | Geographic Distribution | Key Conjugates |
---|---|---|---|
Datureae | Brugmansia | South America | Cinnamoyltropine, Alkaloid esters |
Hyoscyaminae | Anisodus | Qinghai-Tibet Plateau | Cinnamoyltropine, Hyoscyamine |
Mandragorinae | Mandragora | Eurasia | Cinnamoyltropine |
Anthocercideae | Anthocercis | Australia | Tropane-cinnamate hybrids |
Lycieae (non-producer) | Lycium | Global | Absent |
The esterification of tropane alkaloids with cinnamate derivatives is an evolutionary innovation enhancing plant-chemical defense. Cinnamoyl conjugation increases lipophilicity of alkaloids, facilitating their integration into lipid bilayers and improving bioactivity against herbivores and pathogens [3] [8]. Experimental studies demonstrate that cinnamoyltropine exhibits stronger antifeedant effects than tropine alone, suggesting selective advantages in ecosystems with high herbivore pressure [8].
Ecological adaptations further shape this pathway. Hornworts (Anthoceros agrestis), which produce rosmarinic acid (a caffeic acid ester), utilize cinnamate 4-hydroxylase (C4H) to generate p-coumarate for lignin-like compounds and defensive metabolites [2]. In Solanaceae, C4H orthologs (e.g., CYP73A5 in Arabidopsis thaliana) show conserved function in channeling cinnamate toward phenylpropanoid pathways, enabling its diversion toward alkaloid conjugation when coexpressed with tropane biosynthetic enzymes [4] [7]. This metabolic flexibility allows plants to recruit ubiquitous phenylpropanoid precursors (e.g., phenylalanine-derived cinnamate) for alkaloid diversification without evolving entirely new biosynthetic networks [6] [8].
Additionally, human domestication has influenced alkaloid profiles. Selection for reduced toxicity in edible Solanaceae (e.g., tomatoes) led to the loss of TA-cinnamate biosynthesis, whereas medicinal species (Atropa, Datura) retained high expression of esterification enzymes [8].
The biosynthesis of tropanyl trans-cinnamate requires coordinated action of enzymes from spatially segregated pathways: tropane alkaloid synthesis (cytosolic/solanesyl) and phenylpropanoid metabolism (endoplasmic reticulum). Genomic analyses reveal that Solanaceae accomplishes this through biosynthetic gene clusters (BGCs) – physically linked genes encoding pathway enzymes. For example, in Atropa belladonna, the genes PYKS (polyketide synthase), CYP82M3 (tropinone synthase), TRI (tropinone reductase), and UGT1 (UDP-glycosyltransferase) are collinear and coregulated [3] [6]. This cluster ensures efficient channeling of intermediates from putrescine to tropine.
A second genomic adaptation involves the recruitment of acyltransferases. Littorine synthase (LS), which typically condenses tropine with phenyllactate to form littorine, exhibits substrate promiscuity. In Brugmansia sanguinea, paralogs of UGT and acyltransferase genes have undergone neofunctionalization to accept cinnamoyl-CoA instead of phenyllactoyl-glucose, directly yielding cinnamoyltropine [5] [6]. Comparative genomics of HS-producing and non-producing species confirms that LS orthologs in non-producers (e.g., Lycium chinense) retain synteny but harbor missense mutations that abolish enzymatic activity [3].
Table 2: Key Enzymes in Tropanyl trans-Cinnamate Biosynthesis and Their Genomic Organization
Enzyme | Gene | Function | Subcellular Localization | Genomic Cluster |
---|---|---|---|---|
Polyketide synthase | PYKS | Condenses N-methylpyrrolinium & malonyl-CoA | Cytosol | TA BGC |
Tropinone synthase | CYP82M3 | Cyclizes MPOB to tropinone | ER membrane | TA BGC |
Tropinone reductase I | TRI | Reduces tropinone to tropine | Cytosol | TA BGC |
Cinnamate 4-hydroxylase | C4H (CYP73A) | Hydroxylates cinnamate to p-coumarate | ER membrane | Phenylpropanoid BGC |
Vacuolar acyltransferase | BsUGT | Transfers cinnamoyl to tropine | Vacuole | Esterification BGC |
Engineered microbial platforms demonstrate the necessity of spatial organization for efficient hybrid biosynthesis. In Saccharomyces cerevisiae, coexpression of CYP73A (for cinnamate activation) with TRI and a vacuolar acyltransferase (BsUGT) increased cinnamoyltropine titers 28-fold compared to cytosolic expression, mimicking plant subcellular compartmentalization [1] [6]. This highlights how genomic clustering in plants co-opts cellular trafficking for pathway efficiency.
Concluding Remarks
The evolution of tropanyl trans-cinnamate biosynthesis exemplifies metabolic ingenuity in Solanaceae, arising through gene clustering, enzyme neofunctionalization, and ecological selection. Genomic signatures of BGCs provide a blueprint for synthetic biology approaches aiming to reconstruct these pathways in heterologous systems, enabling sustainable production of bioactive tropane-cinnamate hybrids.
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